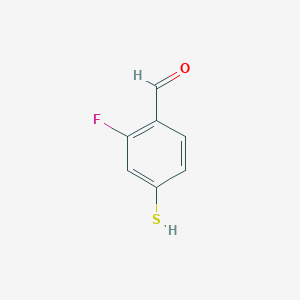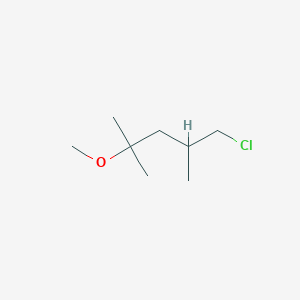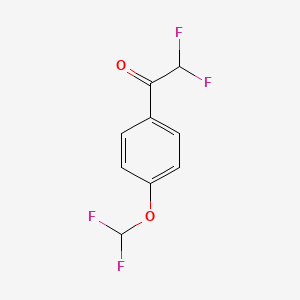![molecular formula C7H8F3NS B13188173 (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a thienyl ring, which is further connected to an ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Ethylamine Moiety: The final step involves the coupling of the ethylamine group to the thienyl ring, which can be achieved through reductive amination or other amine coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity, particularly in the trifluoromethylation step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thienyl ring, potentially yielding partially or fully reduced products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: N-substituted ethylamine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology:
Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine:
Drug Development: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.
Industry:
Materials Science: Incorporated into the design of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
(1S)-1-[5-(Trifluoromethyl)(2-thienyl)]ethylamine: Similar structure but with the trifluoromethyl group at a different position on the thienyl ring.
(1S)-1-[4-(Trifluoromethyl)(3-thienyl)]ethylamine: Another positional isomer with the trifluoromethyl group on the fourth position of the thienyl ring.
Uniqueness:
Structural Features: The specific positioning of the trifluoromethyl group in (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine can influence its reactivity and interaction with biological targets.
Reactivity: The compound’s unique structure may confer distinct reactivity patterns compared to its isomers, making it valuable for specific synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Propriétés
Formule moléculaire |
C7H8F3NS |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine |
InChI |
InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1 |
Clé InChI |
UFKOXNNWMJOSQP-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=CSC(=C1)C(F)(F)F)N |
SMILES canonique |
CC(C1=CSC(=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)






![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)

![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
